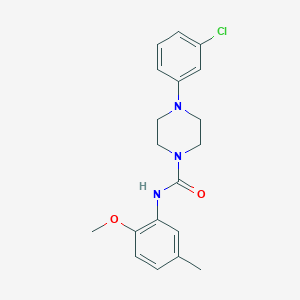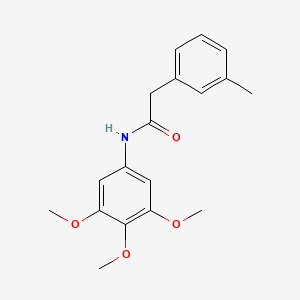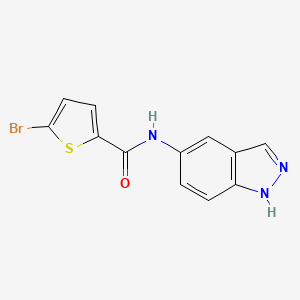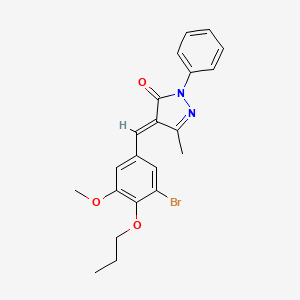![molecular formula C22H17ClN2O2 B5329329 4-{2-[1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1-cyanovinyl}benzoic acid](/img/structure/B5329329.png)
4-{2-[1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1-cyanovinyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1-cyanovinyl}benzoic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as CP-690,550 and belongs to the class of Janus kinase (JAK) inhibitors. JAK inhibitors are a class of drugs that work by blocking the activity of JAK enzymes, which play a crucial role in the signaling pathways of cytokines and growth factors.
Mechanism of Action
4-{2-[1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1-cyanovinyl}benzoic acid works by inhibiting the activity of JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors. This inhibition leads to a decrease in the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are implicated in the pathogenesis of various inflammatory and autoimmune diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to effectively reduce the levels of pro-inflammatory cytokines, such as IL-6 and TNF-α, in various animal models of inflammatory and autoimmune diseases. Additionally, this compound has been shown to reduce the severity of symptoms associated with these diseases, such as joint inflammation and skin lesions.
Advantages and Limitations for Lab Experiments
The advantages of using 4-{2-[1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1-cyanovinyl}benzoic acid in lab experiments include its high potency and selectivity for JAK enzymes, which makes it an ideal tool for studying the role of these enzymes in various biological processes. Additionally, this compound has been extensively studied in animal models of various inflammatory and autoimmune diseases, which provides a wealth of data for researchers to draw upon.
The limitations of using this compound in lab experiments include its potential toxicity and off-target effects. This compound has been shown to have some toxicity in animal models, particularly at high doses. Additionally, this compound may have off-target effects on other signaling pathways, which could complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on 4-{2-[1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1-cyanovinyl}benzoic acid. One direction is to further investigate the potential applications of this compound in the treatment of various inflammatory and autoimmune diseases. Another direction is to explore the potential use of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to better understand the potential toxicity and off-target effects of this compound in order to optimize its use in lab experiments and clinical settings.
Synthesis Methods
The synthesis of 4-{2-[1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1-cyanovinyl}benzoic acid involves a multi-step process that requires expertise in organic chemistry. The synthesis begins with the reaction of 2-chloro-4,5-dimethylpyrrole with 2-cyanovinylboronic acid in the presence of a palladium catalyst. The resulting compound is then reacted with 2-bromo-1-(4-carboxyphenyl)ethanone to obtain the final product.
Scientific Research Applications
4-{2-[1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1-cyanovinyl}benzoic acid has been extensively studied for its potential applications in the treatment of various inflammatory and autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. This compound has been shown to effectively block the activity of JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors that play a crucial role in the pathogenesis of these diseases.
properties
IUPAC Name |
4-[(E)-2-[1-(2-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-1-cyanoethenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O2/c1-14-11-18(15(2)25(14)21-6-4-3-5-20(21)23)12-19(13-24)16-7-9-17(10-8-16)22(26)27/h3-12H,1-2H3,(H,26,27)/b19-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJEALEATSVNIFU-UNOMPAQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2Cl)C)C=C(C#N)C3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=CC=C2Cl)C)/C=C(/C#N)\C3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3-methylphenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5329271.png)
![2,2-dimethyl-N-[1-methyl-2-(4-methylphenoxy)ethyl]propanamide](/img/structure/B5329288.png)

![3-[(2-ethyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)carbonyl]-1,5,6-trimethylpyridin-2(1H)-one](/img/structure/B5329299.png)
![N-{[5-(4-bromo-2-methylphenyl)-2-furyl]methyl}ethanamine hydrochloride](/img/structure/B5329307.png)
![N-(4-chlorophenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5329310.png)


![3-propyl-6-[1-(1H-pyrazol-1-yl)propyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5329330.png)

![4-(5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-ylsulfonyl)-5-methyl-2,1,3-benzothiadiazole](/img/structure/B5329344.png)
![{1-[1-(2-methylbutyl)-1H-benzimidazol-2-yl]ethyl}formamide](/img/structure/B5329349.png)
![N-{[5-(2-fluorophenyl)-2-furyl]methyl}-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B5329355.png)